molecular formula C10H19N3 B7587701 N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine

N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine

Cat. No. B7587701
M. Wt: 181.28 g/mol
InChI Key: FOOKYNGFAQKZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal symptoms. However,

Mechanism of Action

N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine works by stimulating alpha-2 adrenergic receptors in the brain and peripheral nervous system. This leads to a decrease in sympathetic nerve activity, which results in reduced heart rate and blood pressure. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine also increases the release of norepinephrine in the brain, which improves attention and reduces impulsivity in individuals with ADHD.
Biochemical and Physiological Effects:
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has several biochemical and physiological effects. It decreases sympathetic nerve activity, which results in reduced heart rate and blood pressure. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine also increases the release of norepinephrine in the brain, which improves attention and reduces impulsivity in individuals with ADHD. Additionally, N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has been shown to have sedative effects and can cause dry mouth, constipation, and dizziness.

Advantages and Limitations for Lab Experiments

N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has several advantages for lab experiments. It is readily available and can be easily synthesized. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has also been extensively studied, which makes it a well-characterized compound. However, N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has some limitations for lab experiments. It has a short half-life, which means it must be administered frequently to maintain therapeutic levels. Additionally, N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine can cause sedation, which may affect experimental outcomes.

Future Directions

There are several future directions for N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine research. One potential area of research is the development of new formulations that can improve the pharmacokinetics of N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine. Another area of research is the investigation of N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine's potential therapeutic applications in other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, research can be conducted to understand the long-term effects of N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine use on cardiovascular health and cognitive function.

Synthesis Methods

N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine can be synthesized through a multistep process starting with the reaction of 2,2-dimethylpropan-1-amine with 2-bromoethyl imidazole. This reaction produces N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine as an intermediate product, which is then further reacted with sodium cyanoborohydride to produce N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine.

Scientific Research Applications

N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive effects by reducing sympathetic nerve activity, which decreases heart rate and blood pressure. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has also been found to be effective in treating ADHD by improving attention and reducing impulsivity. Additionally, it has been used to alleviate symptoms of anxiety disorders and opioid withdrawal.

properties

IUPAC Name

N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-10(2,3)8-11-4-6-13-7-5-12-9-13/h5,7,9,11H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOKYNGFAQKZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine

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